Cas no 31664-36-5 (Coenzyme A disulfide)

Coenzyme A disulfide (CoASSCoA) is a dimeric form of coenzyme A, formed by the oxidation of its thiol groups. This compound plays a significant role in redox biochemistry, serving as a stable oxidized counterpart to coenzyme A (CoASH) in cellular processes. Its key advantages include its ability to participate in thiol-disulfide exchange reactions, making it useful in studying enzymatic mechanisms and metabolic pathways involving CoA-dependent enzymes. Coenzyme A disulfide is also employed in research applications to investigate oxidative stress and redox regulation. Its high purity and stability under controlled conditions ensure reliability in experimental settings, facilitating precise biochemical and pharmacological studies.
Coenzyme A disulfide structure
Coenzyme A disulfide structure
Product Name:Coenzyme A disulfide
CAS No:31664-36-5
MF:C42H70N14O32P6S2
MW:1533.0524
CID:306855
PubChem ID:169341
Update Time:2025-09-27

Coenzyme A disulfide Chemical and Physical Properties

Names and Identifiers

    • Coenzyme A disulfide
    • CoA-disulfide
    • Coa disulfide
    • (CoA)2
    • [[(2~{S},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3~{R})-4-[[3-[2-[2-[3-[[(2~{R})-4-[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxidanylidene-propyl]amino]-2,2-dimethyl-3-oxidanyl
    • Oxidized coenzyme A
    • Oxidized CoA
    • CoA-S-S-CoA
    • CoA disulfide
    • Butyramide, N,N'- [dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethyl-, 5',5'''→4,4'-diester with adenosine 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) (8CI)
    • Adenosine, 3'-phosphate 5'-pyrophosphate, 5',5'''-diester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (7CI)
    • Adenosine, 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→4:5'''→4'-diester with N,N'- [dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (8CI)
    • LS-54646
    • C42-H70-N14-O32-P6-S2
    • C42H70N14O32P6S2
    • 31664-36-5
    • CHEBI:16161
    • DTXSID401317672
    • 5NG
    • Adenosine, 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→4:5'''→4'-diester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (8CI)
    • Adenosine, 3'-phosphate 5'-pyrophosphate, 5',5'''-diester with N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethylbutyramide] (7CI)
    • Butyramide, N,N'-[dithiobis(ethyleneiminocarbonylethylene)]bis[2,4-dihydroxy-3,3-dimethyl-, 5',5'''→4,4'-diester with adenosine 3'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) (8CI)
    • CoA-S-S-CoA
    • Oxidized CoA
    • Oxidized coenzyme A
    • [[(2~{S},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3~{R})-4-[[3-[2-[2-[3-[[(2~{R})-4-[[[(2~{R},3~{S},4~{R},5~{R})-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxidanylidene-propyl]amino]-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-butyl] hydrogen phosphate
    • Q27098407
    • Inchi: 1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27-,28-,29-,30-,31+,32+,39-,40-/m1/s1
    • InChI Key: YAISMNQCMHVVLO-ODFVJXNFSA-N
    • SMILES: S(C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O)SC([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Computed Properties

  • Exact Mass: 1532.2147704g/mol
  • Monoisotopic Mass: 1532.2147704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 18
  • Hydrogen Bond Acceptor Count: 42
  • Heavy Atom Count: 96
  • Rotatable Bond Count: 39
  • Complexity: 2760
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 744
  • XLogP3: -11.7

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Coenzyme A disulfide Production Method

Production Method 1

Reaction Conditions
1.1R:NaOH, S:H2O, 0°C; 0°C → rt; 3 h, rt
1.2R:HCl, S:H2O, rt, pH 2
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:DMF, 30 min, rt
2.2R:Et3N, S:DMF, rt; overnight, rt
3.1S:CH2Cl2, 6 h, rt
4.1R:Et3N, S:EtOH, overnight, reflux
5.1R:C:9026-49-7, 2 h, rt
6.1C:9026-99-7, overnight, rt
7.1R:C:9026-83-9, overnight, rt
Reference
An Efficient Chemoenzymatic Synthesis of Coenzyme A and Its Disulfide
By Mouterde, Louis M. M. and Stewart, Jon D., Organic Process Research & Development, 2016, 20(5), 954-959

Production Method 2

Reaction Conditions
1.1R:(NH4)2CO3, S:H2O, overnight, 37°C, pH 8.5
Reference
Iso-coenzyme A
By Burns, Kristi L. et al, Journal of Biological Chemistry, 2005, 280(17), 16550-16558

Coenzyme A disulfide Raw materials

Coenzyme A disulfide Preparation Products

Additional information on Coenzyme A disulfide

Coenzyme A Disulfide: A Comprehensive Overview

Coenzyme A disulfide (CAS No. 31664-36-5) is a critical molecule in biochemistry, playing a pivotal role in various cellular processes. This compound, also known as coenzyme A (CoA) disulfide, is a derivative of coenzyme A, which is essential for the activation of carboxylic acids in metabolic pathways. The molecule is characterized by its sulfur-containing functional groups, which are crucial for its biological activity. Recent studies have highlighted its significance in energy metabolism, lipid synthesis, and detoxification processes, making it a focal point in both basic and applied research.

The structure of coenzyme A disulfide consists of a nucleotide (adenosine) attached to a pantothenic acid moiety via a phosphodiester bond. The sulfur atoms in the molecule are part of a thiol group (-SH), which forms a disulfide bond (-S-S-) when oxidized. This structural feature allows CoA disulfide to participate in redox reactions, a key aspect of its functionality. Researchers have recently explored the role of this molecule in oxidative stress management, where it acts as a redox buffer, protecting cells from damage caused by reactive oxygen species.

One of the most significant advancements in understanding coenzyme A disulfide has come from studies on its role in lipid metabolism. CoA is required for the activation of fatty acids during beta-oxidation, and its disulfide form has been shown to regulate this process under conditions of oxidative stress. For instance, recent findings indicate that CoA disulfide levels are elevated in adipose tissue during fasting, suggesting a regulatory role in energy mobilization. This discovery has implications for understanding metabolic disorders such as obesity and diabetes.

In addition to its metabolic roles, coenzyme A disulfide has been implicated in cellular signaling pathways. Emerging research suggests that it interacts with key signaling molecules, such as NF-κB and AMP-activated protein kinase (AMPK), to modulate inflammatory responses and energy homeostasis. These findings have opened new avenues for therapeutic interventions targeting chronic inflammatory diseases and metabolic syndrome.

The synthesis and degradation pathways of coenzyme A disulfide are tightly regulated by cellular enzymes. Pantothenate kinase catalyzes the first committed step in CoA biosynthesis, while enzymes like rhodanese are involved in the recycling of pantothenic acid from CoA disulfide. Recent studies have identified novel regulatory mechanisms involving sirtuins and other deacetylases, which influence CoA metabolism under calorie restriction or stress conditions.

From an applied perspective, coenzyme A disulfide has potential applications in biotechnology and medicine. Its role as a cofactor in enzymatic reactions makes it valuable in industrial processes such as biofuel production and pharmaceutical synthesis. Furthermore, its antioxidant properties suggest potential uses in skincare products and nutraceuticals aimed at combating oxidative stress.

In conclusion, coenzyme A disulfide (CAS No. 31664-36-5) is a multifaceted molecule with diverse roles in cellular biology. Its involvement in energy metabolism, lipid synthesis, redox regulation, and signaling pathways underscores its importance as a target for both fundamental research and translational medicine. As our understanding of this molecule continues to grow, so too does its potential for innovative applications across various fields.

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